

A Comprehensive Spectroscopic and Methodological Guide to Ethyl oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethyl oxazole-4-carboxylate	
Cat. No.:	B1350392	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for **Ethyl oxazole-4-carboxylate** (C₆H₇NO₃, Molar Mass: 141.12 g/mol).[1] This document is intended to serve as a core resource for researchers and professionals involved in drug development and chemical synthesis, offering a structured presentation of spectroscopic data, detailed experimental protocols, and a visual workflow for logical analysis.

While a complete set of experimentally verified spectra for **Ethyl oxazole-4-carboxylate** is not readily available in public databases, this guide compiles predicted data and typical spectroscopic values observed for structurally analogous compounds. This information provides a robust framework for the characterization and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **Ethyl oxazole-4-carboxylate**. These values are based on established principles of spectroscopy and data from similar oxazole derivatives.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (400 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~8.35	Singlet	1H	H-5 (oxazole ring)
~8.25	Singlet	1H	H-2 (oxazole ring)
~4.40	Quartet	2H	-OCH ₂ CH ₃
~1.40	Triplet	3H	-OCH₂CH₃

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~161.0	C=O (ester)
~145.0	C-5 (oxazole ring)
~138.0	C-4 (oxazole ring)
~135.0	C-2 (oxazole ring)
~61.5	-OCH₂CH₃
~14.0	-OCH ₂ CH ₃

Table 3: IR (Infrared) Spectroscopy Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3120	C-H stretch (aromatic)
~2980	C-H stretch (aliphatic)
~1730	C=O stretch (ester)
~1590	C=N stretch (oxazole ring)
~1100-1300	C-O stretch

Table 4: MS (Mass Spectrometry) Data (Electron Ionization - EI)



m/z	Interpretation
141	[M] ⁺ (Molecular ion)
113	[M - C ₂ H ₄] ⁺
96	[M - OCH ₂ CH ₃] ⁺
69	[M - COOCH2CH3]+

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of heterocyclic organic compounds like **Ethyl** oxazole-4-carboxylate.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of **Ethyl oxazole-4-carboxylate** in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-tonoise ratio. Use a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[2]
 - Referencing: Calibrate the chemical shifts using the residual solvent peak (CDCI₃: δ = 7.26 ppm).[2]
- 13C NMR Acquisition:
 - Instrument: 100 MHz NMR spectrometer.



- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Parameters: A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C. Use a spectral width of 0-200 ppm.[2]
- Referencing: Calibrate the chemical shifts using the solvent peak (CDCl₃: δ = 77.16 ppm). [2]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically sufficient.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal before running the sample. Then, collect the sample spectrum.
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
- 3. Mass Spectrometry (MS)
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.



• Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

El Method:

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- o Ionization Energy: 70 eV.

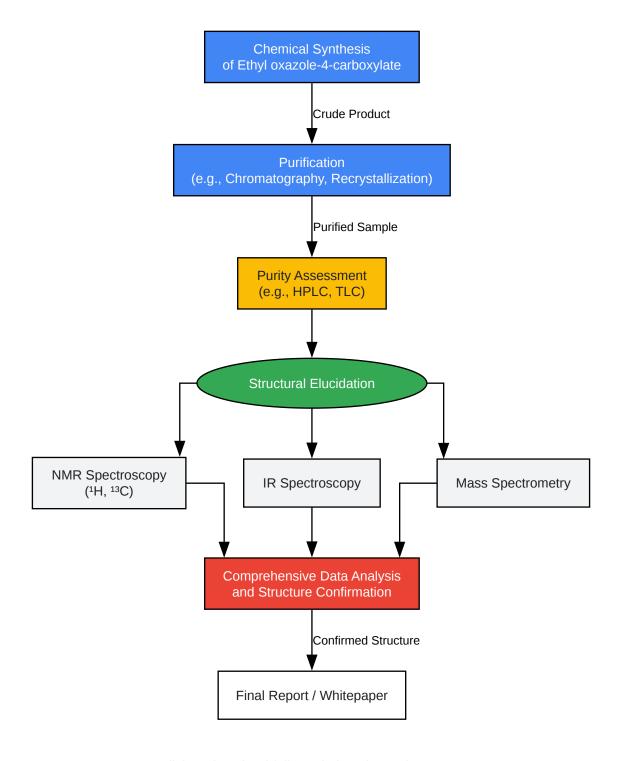
· ESI Method:

- \circ Sample Introduction: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).[2]
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of a target organic compound like **Ethyl oxazole-4-carboxylate**.





Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Ethyl oxazole-4-carboxylate | C6H7NO3 | CID 2763217 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Methodological Guide to Ethyl oxazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350392#spectroscopic-data-nmr-ir-ms-for-ethyl-oxazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com